4-Hydroxy-3-nitropyridineN-oxide
Description
Contextualization of Heterocyclic N-Oxides in Contemporary Chemical Research
Heterocyclic N-oxides are a class of compounds that have garnered considerable attention in modern chemical research. nih.gov The introduction of an N-oxide moiety to a heterocyclic ring dramatically alters the electronic properties and reactivity of the parent molecule. mdpi.com This modification enhances the ring's susceptibility to both nucleophilic and electrophilic attack, making N-oxides versatile synthons. mdpi.com
Historically viewed as mere byproducts of metabolic processes, heterocyclic N-oxides are now recognized for their potential in a wide array of applications, including medicinal chemistry and materials science. nih.gov Their ability to act as mild oxidants, their capacity to form stable hydrogen bonds, and their role as precursors to highly reactive species underscore their importance in contemporary research. thieme-connect.denih.gov The N-oxide functional group can influence a molecule's solubility, membrane permeability, and interactions with biological targets. nih.gov
Significance of Nitropyridine N-Oxides in Organic Synthesis and Methodology Development
Within the broader class of heterocyclic N-oxides, nitropyridine N-oxides represent a particularly significant subclass. The presence of the electron-withdrawing nitro group further activates the pyridine (B92270) ring, making these compounds key intermediates in the synthesis of substituted pyridines. researchgate.net The nitro group in 4-nitropyridine (B72724) N-oxide, for instance, can be readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse range of 4-substituted pyridine N-oxides. researchgate.net
Furthermore, the development of synthetic methodologies involving nitropyridine N-oxides has been an active area of research. prepchem.comgoogle.com These compounds serve as valuable substrates for studying reaction mechanisms and for developing novel catalytic systems. researchgate.net The reactivity of the nitro group, combined with the electronic effects of the N-oxide, allows for a wide range of chemical transformations, contributing to the expansion of the synthetic chemist's toolkit. nih.gov
Specific Research Focus: 4-Hydroxy-3-nitropyridine (B47278) N-oxide – A Key Intermediate
4-Hydroxy-3-nitropyridine N-oxide (CAS No. 31872-57-8) is a specific nitropyridine N-oxide that has carved out a niche as a crucial intermediate in organic synthesis. rdchemicals.com Its molecular structure, which includes a hydroxyl group in addition to the nitro and N-oxide functionalities, provides multiple reactive sites, allowing for a variety of subsequent chemical modifications. This trifunctional nature makes it a versatile building block for the construction of more complex molecules.
The compound is a solid with a melting point of 225–226°C. Its synthesis and reactions are central to various research endeavors aimed at creating novel chemical entities with specific properties.
Table 1: Physicochemical Properties of 4-Hydroxy-3-nitropyridine N-oxide
| Property | Value |
| CAS Number | 31872-57-8 |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.10 g/mol |
| Melting Point | 225–226 °C |
| Appearance | Solid |
| Synonyms | 3-Nitro-4-pyridinol 1-oxide, 1-hydroxy-3-nitropyridin-4-one |
Data sourced from multiple chemical suppliers and databases. rdchemicals.comchemicalbook.comcymitquimica.com
Overview of Research Areas in 4-Hydroxy-3-nitropyridine N-oxide Chemistry
The research surrounding 4-Hydroxy-3-nitropyridine N-oxide is multifaceted, primarily focusing on its utility as a synthetic intermediate. Key areas of investigation include:
Synthesis of Substituted Pyridines: The compound serves as a precursor for a wide range of substituted pyridines. The nitro group can be reduced to an amino group, and the hydroxyl group can undergo various reactions, leading to a diverse array of functionalized pyridine derivatives.
Nucleophilic Substitution Reactions: The electron-deficient nature of the pyridine ring, enhanced by the nitro and N-oxide groups, facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups onto the pyridine core.
Development of Novel Catalysts and Reagents: Research has explored the use of derivatives of 4-Hydroxy-3-nitropyridine N-oxide in the development of new catalysts, particularly in asymmetric synthesis. acs.org
Intermediate in Pharmaceutical and Agrochemical Synthesis: The structural motifs accessible from 4-Hydroxy-3-nitropyridine N-oxide are relevant to the synthesis of biologically active compounds, making it a valuable intermediate in the pharmaceutical and agrochemical industries.
In essence, 4-Hydroxy-3-nitropyridine N-oxide stands as a testament to the enabling power of well-designed chemical intermediates. Its unique combination of functional groups provides a versatile platform for chemical innovation, driving progress in organic synthesis and the development of new functional molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2N2O4 |
|---|---|
Molecular Weight |
154.08 g/mol |
IUPAC Name |
6-nitro-7-oxa-2-azabicyclo[2.2.1]hepta-1,3,5-trien-5-ol |
InChI |
InChI=1S/C5H2N2O4/c8-4-2-1-6-5(11-2)3(4)7(9)10/h1H,(H,6,8) |
InChI Key |
CZUBIVNEJAUSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)O2)[N+](=O)[O-])O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxy 3 Nitropyridine N Oxide
Established Synthetic Routes to 4-Hydroxy-3-nitropyridine (B47278) N-oxide
The traditional synthesis of 4-Hydroxy-3-nitropyridine N-oxide relies on foundational organic chemistry reactions, including electrophilic aromatic substitution and subsequent functional group interconversions on the pyridine (B92270) ring.
Nitration of Pyridine Derivatives and Subsequent Transformations
A primary route to substituted pyridine N-oxides involves the direct nitration of the pyridine N-oxide ring system. The N-oxide group activates the pyridine ring, directing electrophilic attack primarily to the 4-position. researchgate.netyoutube.comscripps.edu A common and well-documented procedure is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de This reaction proceeds by heating the mixture to yield 4-nitropyridine-N-oxide. researchgate.netoc-praktikum.de
Once 4-nitropyridine-N-oxide is obtained, it can be converted to the target molecule. One reported method involves reacting 4-nitropyridine (B72724) N-oxide with acetic anhydride (B1165640), which leads to the formation of 3-nitro-4-hydroxypyridine N-oxide, likely through an intermediate acetate (B1210297) that is subsequently hydrolyzed. google.com The nitro group in 4-nitropyridine-N-oxide is known to be readily replaced by various nucleophiles, making it a versatile intermediate for preparing 4-substituted pyridine derivatives. researchgate.net
Another established strategy involves the nitration of an already substituted pyridine. For instance, 3-bromopyridine (B30812) can be N-oxidized and then nitrated at the 4-position. researchgate.net The resulting 3-bromo-4-nitropyridine (B1272033) N-oxide can then undergo nucleophilic substitution at the 3-position. researchgate.net
Hydroxylation Approaches for Pyridine N-Oxides
Direct C-H hydroxylation of pyridines, particularly at the C3 position, is a significant challenge due to the electronic properties of the heterocycle. acs.org However, innovative approaches have been developed. A notable modern method involves the photochemical valence isomerization of pyridine N-oxides. acs.org In this metal-free transformation, irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) can lead to a sequence of intermediates, including an oxaziridine (B8769555) and a highly strained epoxide, which ultimately rearrange to afford C3-hydroxylated pyridines. acs.org While this provides a route to 3-pyridinols, its direct application to synthesize the specifically substituted 4-hydroxy-3-nitro isomer would depend on the starting substrate and potential competing reactions.
Historically, the conversion of 4-nitropyridine N-oxide to 3-nitro-4-hydroxypyridine N-oxide via treatment with acetic anhydride can be considered a formal hydroxylation, although it proceeds through a rearrangement mechanism rather than direct oxygen insertion. google.com
Multi-Step Synthesis Pathways Involving Intermediate Compounds
Complex molecules like 4-Hydroxy-3-nitropyridine N-oxide are often built through carefully planned multi-step sequences. A logical pathway begins with the N-oxidation of a suitable pyridine precursor, followed by sequential introduction of the nitro and hydroxyl groups.
A clear multi-step synthesis can be outlined as follows:
N-Oxidation: Pyridine is oxidized to Pyridine-N-oxide. wikipedia.org
Nitration: Pyridine-N-oxide is nitrated under harsh conditions (fuming HNO₃/H₂SO₄) to selectively produce 4-Nitropyridine-N-oxide. researchgate.netoc-praktikum.de
Rearrangement/Hydroxylation: The 4-Nitropyridine-N-oxide is treated with a reagent like acetic anhydride to induce a rearrangement and introduce the hydroxyl group at the 4-position and the nitro group at the 3-position. google.com
An alternative pathway could start with a pre-functionalized pyridine. For example, the synthesis of the related non-N-oxide compound, 4-Hydroxy-3-nitropyridine, can be achieved by refluxing 4-methoxy-3-nitropyridine (B17402) with hydrobromic acid to cleave the methyl ether. chemicalbook.com To adapt this to the N-oxide target, one could envision a pathway starting from 4-methoxypyridine, followed by nitration, N-oxidation, and finally demethylation.
The following table summarizes some of the key established synthetic transformations.
| Starting Material | Key Reagents/Conditions | Product/Intermediate | Reference(s) |
| Pyridine-N-oxide | Fuming HNO₃, conc. H₂SO₄, heat | 4-Nitropyridine-N-oxide | researchgate.netoc-praktikum.de |
| 4-Nitropyridine-N-oxide | Acetic anhydride, heat | 3-Nitro-4-hydroxypyridine N-oxide | google.com |
| 4-Methoxy-3-nitropyridine | Hydrobromic acid, reflux | 4-Hydroxy-3-nitropyridine | chemicalbook.com |
Modern Oxidation Strategies for Pyridine N-Oxide Formation
The formation of the N-oxide is a pivotal step in many synthetic routes. While classic methods are effective, modern chemistry has driven the development of more efficient, selective, and environmentally benign oxidation strategies.
Peracid-Mediated Oxidations (e.g., m-Chloroperoxybenzoic Acid, Caro's Acid)
Peracids are highly effective and widely used reagents for the N-oxidation of pyridines. scripps.eduarkat-usa.org
m-Chloroperoxybenzoic Acid (m-CPBA) is a popular choice due to its commercial availability, relative stability, and ease of handling as a solid. organic-chemistry.orgwikipedia.org The reaction is typically performed by treating the pyridine derivative with m-CPBA in a suitable solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0-5 °C. wikipedia.orggoogle.com The oxidation is efficient and generally provides high yields of the corresponding pyridine-N-oxide. google.comfishersci.ca The mechanism is a concerted process where the peracid delivers an oxygen atom to the nitrogen of the pyridine ring. wikipedia.org
Caro's Acid (peroxymonosulfuric acid, H₂SO₅) is another powerful oxidizing agent used for N-oxidation. arkat-usa.orgopenochem.org The kinetics and mechanism of pyridine oxidation by Caro's acid have been studied, revealing that the reaction can be catalyzed by ketones through the formation of a highly reactive dioxirane (B86890) intermediate. acs.orgacs.org
Hydrogen Peroxide-Based Catalytic Systems (e.g., Molybdenum/Phosphorus, Methyltrioxorhenium)
Driven by the principles of green chemistry, significant research has focused on using hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. bme.hu These reactions typically require a catalyst to activate the H₂O₂. researchgate.net
Molybdenum/Phosphorus Catalytic Systems: Combined molybdenum-phosphate catalysts have been shown to be effective for the N-oxidation of a variety of nitrogen-containing heterocycles using hydrogen peroxide. nih.gov For example, catalysts like phosphomolybdic acid or systems generated in situ from MoO₃ and H₃PO₄ can facilitate the oxidation under relatively mild conditions. nih.gov These polyoxometallate-based catalysts are part of a broader class of compounds being explored for their catalytic activity in H₂O₂-mediated oxidations. nih.govresearchgate.net
Methyltrioxorhenium (MTO): MTO is a remarkably versatile and efficient catalyst for various oxidations, including the N-oxidation of pyridines, using hydrogen peroxide as the oxidant. arkat-usa.orgtum.deorganic-chemistry.org The system is effective for a wide range of substituted pyridines, and only small catalytic amounts (e.g., 0.2-0.5 mol%) of MTO are required to achieve high yields. arkat-usa.org The catalytic cycle involves the formation of a highly reactive diperoxo-rhenium complex. The efficiency of the MTO-catalyzed epoxidation and N-oxidation can sometimes be enhanced by the addition of pyridine-based ligands. organic-chemistry.org
The table below provides a comparative overview of these modern oxidation methods.
| Oxidation System | Oxidant | Catalyst/Reagent | Key Features | Reference(s) |
| Peracid-Mediated | m-CPBA | m-Chloroperoxybenzoic acid | Widely used, solid, easy to handle, high yields. | organic-chemistry.orgwikipedia.orggoogle.com |
| Peracid-Mediated | Caro's Acid | Peroxymonosulfuric acid (H₂SO₅) | Powerful oxidant, can be ketone-catalyzed. | arkat-usa.orgacs.orgacs.org |
| Catalytic H₂O₂ | Hydrogen Peroxide | Molybdenum/Phosphorus systems | Green oxidant (water byproduct), uses polyoxometalate catalysts. | nih.govresearchgate.net |
| Catalytic H₂O₂ | Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Highly efficient, low catalyst loading, versatile for many substrates. | arkat-usa.orgtum.deorganic-chemistry.org |
Dioxirane and Peroxide Reagents (e.g., Dimethyldioxirane, Bis(trimethylsilyl)peroxide)
The formation of the N-oxide functional group is a critical step in the synthesis of 4-Hydroxy-3-nitropyridine N-oxide. While traditional methods often employ peroxy acids, modern reagents like dioxiranes and specialized peroxides offer alternative routes with distinct advantages, such as high selectivity and mild reaction conditions.
Dimethyldioxirane (DMD) is a powerful yet selective oxidizing agent. It is known for its ability to oxidize various nitrogen-containing compounds, including secondary amines to nitroxides, under gentle conditions. umsl.edu The oxidation of tertiary amines to N-oxides is a straightforward application of this reactivity. nih.gov The use of DMD, typically prepared as a dilute solution in acetone, allows for reactions at low temperatures, which can be beneficial for sensitive substrates, minimizing side reactions and decomposition. umsl.edu Although a specific protocol for the DMD-mediated synthesis of 4-Hydroxy-3-nitropyridine N-oxide is not detailed in the provided literature, the general principle involves the electrophilic transfer of an oxygen atom from the dioxirane to the pyridine nitrogen.
Hydrogen peroxide is a common and atom-economical oxidant for N-oxide synthesis. nih.govgoogle.com Its effectiveness can be significantly enhanced by using it in conjunction with catalysts or activators. For instance, a one-step method for preparing 4-nitropyridine-N-oxide involves the use of hydrogen peroxide in the presence of acetic anhydride and catalytic amounts of concentrated sulfuric acid and other promoters. google.com This approach combines the N-oxidation and the subsequent nitration into a more streamlined process. The selection of the peroxide reagent and reaction conditions is crucial to achieve high yields and purity. nih.gov
| Reagent | Typical Conditions | Advantages | Relevant Application Example |
| Dimethyldioxirane (DMD) | Acetone solution, low temperature (e.g., ice bath) | High selectivity, mild conditions, clean reactions. umsl.edu | Oxidation of secondary amines to nitroxides. umsl.edu |
| Hydrogen Peroxide (H₂O₂) | With activators (e.g., acetic anhydride, acids) | Atom-economical, readily available. nih.govgoogle.com | One-step oxidation and nitration of pyridine. google.com |
This table provides an interactive summary of dioxirane and peroxide reagents used in N-oxide synthesis.
Continuous Flow Synthesis Techniques and Process Optimization
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov The synthesis of nitropyridine derivatives, which often involves strong nitrating agents and generates considerable heat, is an ideal candidate for this technology.
In a continuous flow setup, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This configuration allows for precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, mitigating the risks associated with localized temperature spikes and improving reaction selectivity and safety. nih.gov
While a specific continuous flow synthesis for 4-Hydroxy-3-nitropyridine N-oxide is not explicitly described, the development of a continuous reaction device for preparing the related compound 5-nitropyridine-3-formic acid highlights the applicability of this approach. google.com A potential flow process for 4-Hydroxy-3-nitropyridine N-oxide could involve two sequential steps:
N-oxidation: Pumping a solution of 4-hydroxypyridine (B47283) and an oxidizing agent (like hydrogen peroxide with an activator) through a heated reactor coil.
Nitration: Introducing a nitrating agent (e.g., a mixture of nitric and sulfuric acid) at a T-junction, with the subsequent reaction occurring in a second reactor coil.
This approach would allow for rapid optimization of reaction conditions and safer handling of the nitrating mixture, leading to higher yields and purity. nih.gov
Green Chemistry Approaches in 4-Hydroxy-3-nitropyridine N-oxide Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 4-Hydroxy-3-nitropyridine N-oxide synthesis, key areas for improvement include the choice of reagents and the intensification of the process.
A significant green advancement involves replacing traditional nitrating agents like concentrated or fuming nitric acid. These reagents often produce toxic nitrogen oxide (NOx) gases. google.com An alternative method utilizes potassium nitrate (B79036) in concentrated sulfuric acid. This system serves as a potent nitrating agent but avoids the formation of brown smoke (NOx), resulting in a friendlier operating environment and reducing pollution. This approach has been successfully applied to the nitration of 3,5-dimethylpyridine-N-oxide, improving reaction yield and environmental safety. google.com
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Use of Safer Reagents | Replacing nitric acid with potassium nitrate/sulfuric acid for nitration. google.com | Avoids generation of toxic NOx gases, improves operational safety. google.com |
| Process Intensification | Combining N-oxidation and nitration into a one-step reaction. google.com | Reduces reaction time, energy, and solvent usage; lowers cost. google.com |
This table interactively showcases green chemistry approaches applicable to the synthesis of the target compound.
Mechanistic Investigations of 4 Hydroxy 3 Nitropyridine N Oxide Reactivity
Electron Density Distribution and Substituent Effects on Reactivity
The reactivity of 4-hydroxy-3-nitropyridine (B47278) N-oxide is intrinsically linked to the electronic interplay between the hydroxyl (-OH), nitro (-NO2), and N-oxide functional groups attached to the pyridine (B92270) ring. The N-oxide group, being a strong electron-donating group, increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. bhu.ac.inchemicalbook.com Conversely, the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. nih.gov
The hydroxyl group at the 4-position can act as an electron-donating group through resonance, further influencing the electron distribution. The interplay of these substituent effects results in a complex reactivity profile. The N-oxide and hydroxyl groups tend to direct electrophiles to the 2- and 6-positions, while the nitro group directs nucleophiles to the positions ortho and para to it. scripps.eduyoutube.com The presence of the N-oxide functionality significantly enhances the reactivity of the pyridine ring toward both electrophiles and nucleophiles compared to the parent pyridine. scripps.eduacs.org
The resonance structures of 4-hydroxy-3-nitropyridine N-oxide illustrate the delocalization of electron density, highlighting the positions most susceptible to electrophilic and nucleophilic attack. The N-oxide oxygen can donate electron density into the ring, creating areas of high electron density at the 2, 4, and 6 positions. bhu.ac.in However, the strong electron-withdrawing nature of the nitro group at the 3-position significantly modifies this distribution, making the 2- and 6-positions more electron-deficient and thus more prone to nucleophilic attack.
Nitration and Reduction Mechanisms
The introduction of the nitro group to form 4-hydroxy-3-nitropyridine N-oxide can be achieved through different synthetic routes, each with its own mechanistic nuances.
Nitration: One common method is the direct nitration of 4-hydroxypyridine (B47283) N-oxide. google.com This reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid. oc-praktikum.de The strong acidic conditions protonate the hydroxyl group, and the nitronium ion (NO2+), the active electrophile, then attacks the electron-rich pyridine ring. Another approach involves the nitration of 4-hydroxypyridine first, followed by N-oxidation. The nitration of 4-hydroxypyridine with a mixture of fuming sulfuric acid and concentrated nitric acid at low temperatures yields 3-nitro-4-hydroxypyridine. Subsequent N-oxidation with an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (mCPBA) affords the final product.
Reduction: The nitro group of 4-hydroxy-3-nitropyridine N-oxide can be reduced to an amino group, yielding 4-hydroxy-3-aminopyridine N-oxide. This transformation is typically achieved using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides. rushim.ru The reduction mechanism involves the stepwise transfer of electrons and protons to the nitro group, leading to the formation of nitroso and hydroxylamino intermediates before the final amino product is obtained.
Nucleophilic and Electrophilic Substitution Pathways
The presence of both activating and deactivating groups on the pyridine ring of 4-hydroxy-3-nitropyridine N-oxide allows for a rich variety of substitution reactions.
Vicarious Substitution Reactions
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgwikipedia.org This reaction involves the attack of a carbanion bearing a leaving group at a position activated by the nitro group. organic-chemistry.org In the context of nitropyridines, VNS typically occurs at the positions ortho or para to the nitro group. organic-chemistry.orgresearchgate.net For 3-nitropyridines, amination has been achieved in the para position to the nitro group using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. ntnu.no Alkylation of nitropyridines via VNS has also been demonstrated, proceeding through the addition of a sulfonyl-stabilized carbanion followed by base-induced elimination. nih.gov
Oxidative Substitution Reactions
Oxidative nucleophilic substitution of hydrogen (ONSH) is another important pathway for the functionalization of nitropyridines. In this reaction, a nucleophile attacks the electron-deficient ring, and a subsequent oxidation step removes a hydride ion, leading to the substitution product. Oxidative amination of 3-nitropyridines in liquid ammonia (B1221849) has been reported to yield a mixture of isomers, while a more selective amination at room temperature has also been developed. ntnu.no
Nitro Group Displacement by Nucleophiles
The nitro group in nitropyridines, particularly when activated by other electron-withdrawing groups or in the N-oxide form, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The nitro group at the 3-position of 4-hydroxy-3-nitropyridine N-oxide can be displaced by various nucleophiles, such as amines or thiols. Studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles even in the presence of other potential leaving groups. nih.gov This reactivity provides a valuable route for introducing a wide range of functional groups onto the pyridine core.
Rearrangement Reactions of Pyridine N-Oxides
Pyridine N-oxides, including 4-hydroxy-3-nitropyridine N-oxide, can undergo several characteristic rearrangement reactions, often initiated by activation of the N-oxide oxygen. acs.org
Meisenheimer Rearrangements: This reaction involves the thermal rearrangement of tertiary amine N-oxides to form N-alkoxyamines. synarchive.comchempedia.info The reaction can proceed through either a ntnu.no- or ntnu.noclockss.org-sigmatropic shift, with the former being a radical process and the latter a concerted one. synarchive.com
Cope Eliminations: The Cope elimination is a thermally induced syn-elimination reaction of N-oxides that leads to the formation of an alkene and a hydroxylamine. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction proceeds through a five-membered cyclic transition state and is highly sensitive to solvent effects, with aprotic polar solvents significantly increasing the reaction rate. organic-chemistry.orgalfa-chemistry.com
Polonovski Reactions: The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride (B1165640), to yield an amide and an aldehyde or ketone. organicreactions.orgnumberanalytics.com The reaction proceeds via an iminium ion intermediate. organicreactions.org A modified Polonovski reaction has been utilized for the N-demethylation of various alkaloids. researchgate.net In the synthesis of the drug rabeprazole, a Polonovski reaction is a key step following the formation of a substituted pyridine N-oxide. wikipedia.org The rearrangement of pyridine N-oxide with acetic anhydride has been a subject of kinetic and mechanistic studies. acs.org
Photo-Induced Radical Pathways and Single-Electron Transfer Mechanisms
The photochemistry of nitroaromatic compounds, including nitropyridine N-oxides, is characterized by the generation of radical species and intermediates through single-electron transfer (SET) processes. Upon irradiation, 4-nitropyridine (B72724) N-oxide, a close analog of the title compound, is known to undergo photochemical reactions that lead to different products depending on the reaction environment. oup.com These transformations are believed to proceed through a common intermediate species. oup.com
One major pathway involves a bimolecular interaction between a photo-excited intermediate and a ground-state 4-nitropyridine N-oxide molecule. oup.com Another pathway is characterized by the abstraction of a hydrogen atom from the solvent. oup.com For instance, the photochemical reduction of 4-nitropyridine N-oxide to 4-hydroxylaminopyridine N-oxide occurs in the presence of hydrogen-donating solvents like 2-propanol or tetrahydrofuran, a reaction that is quenched by dissolved oxygen.
The general mechanism for photo-induced reactions of pyridine N-oxides can be initiated by the formation of an excited state upon light absorption. This excited species can then engage in a single-electron transfer event. In the context of 4-hydroxy-3-nitropyridine N-oxide, the electron-withdrawing nature of the nitro group is expected to play a significant role in its photochemistry. The excited state of the molecule could be quenched by an electron donor, initiating a radical cascade.
Recent studies on pyridine N-oxides in photoredox catalysis highlight their ability to act as precursors for oxygen-centered radicals. acs.org The excited photocatalyst can oxidize the pyridine N-oxide to generate a pyridine N-oxy radical. chemrxiv.org This electrophilic radical can then participate in various reactions, such as anti-Markovnikov addition to olefins. chemrxiv.org Although direct studies on 4-hydroxy-3-nitropyridine N-oxide are limited, it is plausible that it would follow similar photo-induced radical pathways, with the electronic properties of the hydroxyl and nitro substituents influencing the stability and reactivity of the generated radical intermediates.
The table below summarizes key aspects of photo-induced pathways relevant to 4-hydroxy-3-nitropyridine N-oxide, based on studies of related compounds.
| Feature | Description | Relevant Compounds |
| Initiation | Photoexcitation to an excited state followed by Single-Electron Transfer (SET). | Pyridine N-oxides |
| Intermediates | Formation of N-oxy radicals. | 2,6-dichloropyridine N-oxide |
| Pathways | Bimolecular interaction with ground-state molecules or hydrogen abstraction from solvent. | 4-Nitropyridine N-oxide |
| Products | Reduction of the nitro group or functionalization of the pyridine ring. | 4-Nitropyridine N-oxide |
Carbon-Hydrogen (C-H) Arylation and Other Functionalization Mechanisms
The direct functionalization of C-H bonds in heteroaromatic compounds is a powerful tool in synthetic chemistry. For pyridine N-oxides, the N-oxide group facilitates C-H activation, particularly at the C2 and C6 positions. The mechanism of these reactions, often catalyzed by transition metals like palladium or copper, has been the subject of detailed investigation.
Palladium-catalyzed C-H arylation of pyridine N-oxides is a well-established method for forming C-C bonds. Mechanistic studies suggest that the reaction can proceed through different pathways depending on the specific catalytic system. One proposed mechanism involves the initial formation of an arylpalladium complex, which then reacts with the pyridine N-oxide. berkeley.edu However, further studies have provided evidence for a cooperative catalytic system involving two distinct palladium centers. berkeley.edu In this model, a cyclometalated palladium complex is responsible for the rate-determining C-H bond cleavage of the pyridine N-oxide. berkeley.edu The resulting heteroarylpalladium species then transfers the heteroaryl group to another palladium center, from which the C-C bond formation occurs. berkeley.edu
The electronic nature of the substituents on the pyridine N-oxide ring can influence the regioselectivity of the C-H arylation. For pyridine N-oxides bearing electron-withdrawing groups, such as the nitro group in 4-hydroxy-3-nitropyridine N-oxide, the C-H bonds are more acidic, which can affect the C-H activation step.
Copper-catalyzed C-H functionalization offers an alternative, often more economical, approach. The mechanism of copper-catalyzed arylations is thought to involve an "oxidase-style" mechanism where the active Cu(II) species undergoes transmetalation with an arylboronic ester. nih.gov This is followed by reductive elimination to form the C-C bond and a Cu(0) species, which is then re-oxidized by an external oxidant to complete the catalytic cycle. In some cases, the reaction may proceed through a Cu(I)/Cu(III) cycle.
The table below outlines the key mechanistic steps in the C-H arylation of pyridine N-oxides.
| Catalyst System | Key Mechanistic Steps | Role of N-oxide |
| Palladium | C-H activation via a cyclometalated Pd complex, heteroaryl group transfer, reductive elimination. | Directing group for C-H activation. |
| Copper | Transmetalation of aryl group to Cu(II), reductive elimination, re-oxidation of the copper catalyst. | Substrate for C-C bond formation. |
Mechanistic Insights into Nitrogen Oxidation in Heterocycles
The synthesis of 4-hydroxy-3-nitropyridine N-oxide itself provides mechanistic insights into the reactivity of the pyridine nucleus, particularly the process of nitrogen oxidation. The formation of the N-oxide is a crucial step that dramatically alters the electronic properties of the heterocyclic ring, making it more susceptible to both electrophilic and nucleophilic attack.
The N-oxidation of pyridines is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This is followed by the departure of the carboxylate leaving group to afford the pyridine N-oxide.
The synthesis of 4-hydroxy-3-nitropyridine N-oxide can be envisioned through a few different pathways, each providing a glimpse into the mechanistic intricacies of functionalizing the pyridine ring. One route involves the direct nitration of 4-hydroxypyridine N-oxide. In this electrophilic aromatic substitution, the N-oxide group acts as an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. The hydroxyl group at C4 also influences the regioselectivity. The reaction of 4-hydroxypyridine N-oxide with a mixture of acetic acid and nitric acid can lead to the formation of 3,5-dinitro-4-hydroxypyridine (B127967) N-oxide, suggesting that controlling the reaction to achieve mono-nitration at the C3 position is a key challenge.
Another synthetic approach involves the nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide. This reaction proceeds via electrophilic attack of the nitronium ion at the C4 position, a position activated by the N-oxide group. Subsequent reaction of 4-nitropyridine N-oxide with acetic anhydride can lead to the formation of 3-nitro-4-acetoxypyridine, which upon hydrolysis would yield 4-hydroxy-3-nitropyridine. A proposed mechanism for this transformation involves the formation of an intermediate that facilitates the introduction of the nitro group at the 3-position and the acetoxy group at the 4-position.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Hydroxy-3-nitropyridine (B47278) N-oxide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the positions of substituents, such as the nitro and hydroxyl groups, on the pyridine (B92270) ring. The N-oxide functional group characteristically causes a deshielding effect, shifting the signals of adjacent protons to a lower field.
Studies on related pyridine N-oxide derivatives provide insight into expected chemical shifts. For instance, in various substituted pyridine N-oxides, proton signals for the aromatic ring typically appear in the range of 7.0 to 8.5 ppm. rsc.org The presence of electron-withdrawing groups like the nitro group generally leads to a downfield shift of proton signals. core.ac.uk
Similarly, ¹³C NMR chemical shifts are sensitive to the electronic effects of substituents. The carbons attached to or near the nitro and N-oxide groups are expected to be significantly deshielded. In comparable pyridine N-oxide systems, carbon signals can range widely, with carbons bonded to electron-withdrawing groups appearing at lower fields. rsc.orgresearchgate.net The precise assignment of each proton and carbon signal is achieved through a combination of 1D and 2D NMR experiments, such as HMQC and HMBC, which reveal through-bond correlations between protons and carbons. mdpi.com
Table 1: Predicted NMR Data for 4-Hydroxy-3-nitropyridine N-oxide
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|
| ¹H | 7.0 - 9.0 | Deshielding from N-oxide and nitro group |
Note: This table presents generalized predicted data based on the analysis of similar compounds. Actual experimental values may vary.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful tool for directly probing the nitrogen environments within the molecule, specifically the pyridine ring nitrogen and the nitro group. The chemical shift of the pyridine nitrogen is highly sensitive to the presence of the N-oxide moiety and the nature of other ring substituents. researchgate.netresearchgate.net
In pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen is significantly shielded compared to the corresponding pyridine. acs.org However, substituents have a profound effect. For example, in 4-nitropyridine (B72724) N-oxide derivatives, the shielding of the ring nitrogen is very sensitive to other substituents due to inductive and steric effects. researchgate.net Studies on aminonitropyridine N-oxides have shown that the pyridine nitrogen chemical shifts can vary significantly, providing insight into tautomeric equilibria and resonance interactions. core.ac.ukresearchgate.net The ¹⁵N chemical shift of the N-oxide nitrogen typically falls within a characteristic range, which can be influenced by intermolecular interactions, such as hydrogen bonding. mdpi.com Solid-state ¹⁵N NMR can also be employed, especially for compounds with low solubility, to understand the molecular structure in the solid phase. mdpi.comacs.org
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, provides detailed information about the functional groups present in 4-Hydroxy-3-nitropyridine N-oxide by measuring the vibrations of its bonds.
The FTIR and FT-Raman spectra are expected to show characteristic bands for the O-H, N-O, and NO₂ groups. The N-O stretching vibration of the N-oxide group is a key diagnostic peak, typically appearing in the range of 1250–1300 cm⁻¹. The asymmetric stretching of the nitro (NO₂) group is another prominent feature, usually found around 1520 cm⁻¹.
In similar nitro-substituted hydroxy-pyridine derivatives, the O-H stretching vibration is observed as a broad band in the region of 3145-3430 cm⁻¹ due to intermolecular hydrogen bonding. niscpr.res.in The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. niscpr.res.inijert.org The C-N stretching vibration is typically found in the 1200-1400 cm⁻¹ range. niscpr.res.in A detailed analysis of the vibrational spectra, often supported by quantum chemical calculations, allows for the assignment of all fundamental vibrational modes. ijert.orgresearchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for 4-Hydroxy-3-nitropyridine N-oxide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3100 - 3400 (broad) |
| C-H | Aromatic Stretching | 3000 - 3100 |
| NO₂ | Asymmetric Stretching | ~1520 |
| C=C, C=N | Ring Stretching | 1400 - 1600 |
Note: These are typical ranges and the exact positions can vary based on the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies
UV-Vis spectroscopy probes the electronic transitions within the molecule. For compounds like 4-Hydroxy-3-nitropyridine N-oxide, the spectrum is characterized by absorption bands resulting from π→π* and n→π* transitions within the aromatic system, which is influenced by the N-oxide, hydroxyl, and nitro groups.
A related compound, 4-nitropyridine N-oxide, exhibits significant solvatochromism, meaning its UV-Vis absorption spectrum changes with the polarity of the solvent. researchgate.netresearchgate.net This effect is particularly sensitive to the hydrogen-bond donor ability of the solvent. researchgate.net The absorption maximum for 4-nitropyridine N-oxide is found in the long-wavelength ultraviolet region (around 330-355 nm). researchgate.net It is expected that 4-Hydroxy-3-nitropyridine N-oxide would also display solvatochromic behavior due to the presence of the polar N-O bond and the hydroxyl group, which can engage in hydrogen bonding with solvent molecules. scirp.org The study of these shifts can provide valuable information about the electronic ground and excited states of the molecule. scirp.org
X-ray Diffraction Analysis for Solid-State Molecular Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding the compound's reactivity.
Gas-Phase Electron Diffraction (GED) and Mass Spectrometry (MS) for Molecular Geometry
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of molecules in the gas phase, free from the intermolecular forces present in the solid state. wikipedia.org This allows for a direct comparison between the geometry of the isolated molecule and its structure in a crystalline environment. While specific GED data for 4-Hydroxy-3-nitropyridine N-oxide were not found, such studies on pyridine and its derivatives have provided high-precision data on their bond lengths and angles. osti.gov
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pathways. The monoisotopic mass of 4-Hydroxy-3-nitropyridine N-oxide is 156.017107 g/mol . epa.gov In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak (M⁺) corresponding to this mass. Fragmentation would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), or other small neutral molecules. Studies on the gas-phase reactions of pyridine derivatives using mass spectrometry have shown complex fragmentation and coupling reactions. nih.gov Predicted collision cross-section values can also be calculated for different adducts of the molecule, which is useful in ion mobility-mass spectrometry studies. uni.lu
Other Advanced Spectroscopic Techniques (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical technique for the characterization and structural elucidation of complex molecules like 4-Hydroxy-3-nitropyridine N-oxide. This method provides critical information on the compound's molecular weight, elemental composition, and structural features through controlled fragmentation.
The analysis of 4-Hydroxy-3-nitropyridine N-oxide by LC-MS/MS involves its initial separation from a sample matrix using liquid chromatography, followed by ionization and subsequent mass analysis. The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical and can significantly influence the resulting mass spectrum. nih.gov Generally, ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal initial fragmentation. nih.govepa.gov
In the context of 4-Hydroxy-3-nitropyridine N-oxide, high-resolution mass spectrometry (HRMS) can determine the accurate mass of the parent ion, allowing for the confirmation of its elemental formula (C₅H₄N₂O₄). epa.gov The monoisotopic mass of this compound is 156.0171 g/mol . epa.gov
Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the structure. In these experiments, the precursor ion (e.g., the [M+H]⁺ ion at m/z 157.024) is isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
For N-oxide containing compounds, specific fragmentation pathways are characteristic. A notable fragmentation for aromatic N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecule, resulting in a [M+H-O]⁺ ion. nih.govresearchgate.net This behavior is particularly prominent under APCI conditions and serves as a key diagnostic tool to differentiate N-oxides from their hydroxylated isomers. nih.gov Another common fragmentation pathway for N-oxides involves the loss of a hydroxyl radical (17 Da), leading to an [M+H-OH]⁺ fragment. cdnsciencepub.com The analysis of nitroaromatic compounds often reveals characteristic losses of NO₂ (46 Da) and NO (30 Da). thermofisher.com
The combination of these techniques allows for a comprehensive structural verification of 4-Hydroxy-3-nitropyridine N-oxide. The predicted mass-to-charge ratios (m/z) for various adducts of the compound, which would be targeted in an LC-MS analysis, are detailed in the table below.
Interactive Data Table: Predicted Mass Spectrometry Data for 4-Hydroxy-3-nitropyridine N-oxide Adducts uni.lu
| Adduct Formula | Adduct Name | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | Protonated Molecule | 157.02438 |
| [M+Na]⁺ | Sodium Adduct | 179.00632 |
| [M-H]⁻ | Deprotonated Molecule | 155.00982 |
| [M+NH₄]⁺ | Ammonium Adduct | 174.05092 |
| [M+K]⁺ | Potassium Adduct | 194.98026 |
| [M+H-H₂O]⁺ | Dehydrated Protonated Molecule | 139.01436 |
| [M]⁺ | Radical Cation | 156.01655 |
| [M]⁻ | Radical Anion | 156.01765 |
Computational and Theoretical Chemistry of 4 Hydroxy 3 Nitropyridine N Oxide
Quantum Chemical Calculation Methodologies Applied to N-Oxides
The zwitterionic and polar nature of the N-oxide functional group presents unique challenges and points of interest for computational chemistry. mdpi.comnih.gov A variety of methods have been employed to accurately model these systems, providing deep insights into their structure and reactivity.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyridine (B92270) N-oxides due to its favorable balance of computational cost and accuracy. nih.gov Functionals such as the hybrid B3LYP and the meta-hybrid M06 are commonly used in conjunction with basis sets like 6-31G* or the more extensive aug-cc-pVTZ to optimize molecular geometries and calculate electronic properties. mdpi.comnih.govnih.gov
These DFT studies are crucial for understanding how substituents influence the pyridine N-oxide system. For instance, theoretical calculations on 4-nitropyridine (B72724) N-oxide have shown that a strong electron-withdrawing group like the nitro (-NO₂) group significantly affects the geometry and electron distribution of the parent PNO molecule. nih.gov Specifically, the presence of an electron-withdrawing group in the para position leads to a shortening of the N→O bond and an increase in the ring's internal ipso-angle. nih.gov Conversely, electron-donating groups have the opposite effect. nih.gov These findings suggest that in 4-Hydroxy-3-nitropyridine (B47278) N-oxide, the electron-withdrawing nitro group and the electron-donating hydroxy group would have competing effects on the molecule's electronic structure, making it a compelling subject for theoretical analysis.
Furthermore, DFT calculations are instrumental in exploring the reactivity of N-oxides. Their ability to act as both charge donors and acceptors is a key aspect of their chemistry, and computational models help elucidate the frontier molecular orbitals (HOMO and LUMO) that govern these interactions. researchgate.netscripps.edu
Ab Initio and Coupled Cluster Approaches (e.g., MP2, CBS-QB3)
For more precise energy calculations, particularly for thermochemical data like bond dissociation enthalpies, higher-level ab initio methods are often employed. Møller-Plesset perturbation theory (MP2) and more sophisticated composite methods like the Complete Basis Set (CBS-QB3) and G4 theory provide benchmark-quality data that can validate or refine DFT results. researchgate.netwayne.edu
These high-accuracy methods have been critical in resolving discrepancies between experimental and early computational values for the N-O bond dissociation energy in PNO. mdpi.comwayne.edu For example, single-point energy calculations using CBS-QB3 on B3LYP-optimized geometries have yielded N-O bond dissociation enthalpy values for PNO in excellent agreement with revised experimental data. mdpi.comwayne.edu These methods provide a "gold standard" for energetics, confirming that the N-O bond in aromatic N-oxides is significantly stronger than in aliphatic amine N-oxides. mdpi.comnih.gov
Electronic Structure and Bonding Analysis
Nitrogen-Oxygen (N-O) Bond Characteristics and Dissociation Enthalpies
The bond between nitrogen and oxygen in pyridine N-oxides is best described as a zwitterionic, dative bond. mdpi.comnih.gov This bond is characterized by its high polarity and a length that is intermediate between a single and double bond. thieme-connect.de Computational studies predict that the N-O bond in PNO is significantly stronger than in aliphatic counterparts like trimethylamine N-oxide, a difference attributed to resonance stabilization within the aromatic ring. nih.gov
The N-O bond dissociation enthalpy (BDE) is a key metric for the stability of the N-oxide functionality. There has been considerable discussion in the literature regarding the precise value for PNO, with modern computational methods playing a vital role in establishing a consensus. wayne.edu High-level calculations have provided reliable BDE values, which are consistently higher than those for non-aromatic N-oxides. wayne.edu Studies on substituted PNOs have shown that electron-withdrawing groups, such as a nitro group, further stabilize and strengthen the N-O bond. rsc.org
Below is a table of calculated N-O bond dissociation enthalpies for the parent Pyridine N-oxide using various high-level methods, which have been shown to be in good agreement with the experimental value of approximately 63.3 kcal/mol.
| Computational Method | Calculated N-O BDE (kcal/mol) |
| CBS-QB3 | 64.7 mdpi.com, 65.4 wayne.edu |
| G4 | 62.6 wayne.edu |
| CBS-APNO | 63.3 wayne.edu |
| M06-2X | 63.8 wayne.edu |
Electron Density Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex, delocalized molecular orbitals from a calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. researchgate.net This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers another rigorous method for analyzing chemical bonding. This approach examines the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. A key feature of this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms.
QTAIM studies of pyridine N-oxide derivatives provide detailed characterization of the N-O interaction. nih.govrsc.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the N-O bond critical point are used to classify the nature of the bond. Analysis of substituted pyridine N-oxides shows that the properties at the BCP are sensitive to the electronic effects of the substituents. nih.gov For example, the electron-withdrawing nitro group in 4-nitropyridine N-oxide influences the topological properties of the electron density, reflecting the changes in bond strength and polarity predicted by other methods. nih.govrsc.org
Conformational Analysis and Molecular Geometry
Planarity and Puckering Amplitude Studies of the Heterocyclic Ring
The geometry of the heterocyclic ring in 4-hydroxy-3-nitropyridine N-oxide is a critical determinant of its electronic and chemical properties. Computational studies on the parent molecule, pyridine-N-oxide, and its derivatives consistently indicate a high degree of planarity for the six-membered ring. This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms, which favors a flat structure to maximize the overlap of p-orbitals and enable π-electron delocalization.
Torsional Motion of Substituent Groups (e.g., Nitro Group)
Theoretical studies on related nitropyridine N-oxides have shown that the nitro group tends to be coplanar with the aromatic ring. This coplanarity maximizes the conjugation between the π-system of the ring and the nitro group, which is an energetically favorable arrangement. The rotation of the nitro group out of the plane of the ring is restricted by a significant energy barrier. This restriction is due to the loss of π-conjugation and steric hindrance with adjacent atoms. In the case of 4-hydroxy-3-nitropyridine N-oxide, an additional stabilizing factor for a planar conformation is the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction would further restrict the torsional motion of both substituent groups, locking them into a planar arrangement with the heterocyclic ring.
Aromaticity Assessment (e.g., Nucleus Independent Chemical Shift (NICS) Descriptors)
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a system. github.io It involves calculating the absolute magnetic shielding at a specific point within or above the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity, and a value close to zero implies a non-aromatic system. github.io
For the 4-hydroxy-3-nitropyridine N-oxide molecule, the pyridine N-oxide ring is expected to be aromatic. While specific NICS calculations for this exact molecule are not prominently available, studies on the parent pyridine N-oxide and other substituted pyridines confirm their aromatic character. The N-oxide group, despite its zwitterionic nature, participates in the π-system, and the delocalization of six π-electrons across the ring satisfies Hückel's rule for aromaticity. The NICS values calculated at the center of the ring (NICS(0)) and 1 Å above the plane of the ring (NICS(1)) would be expected to be negative, confirming the presence of an induced diatropic ring current and thus the aromatic nature of the heterocyclic core.
Reactivity Descriptors and Frontier Molecular Orbital Theory (HOMO-LUMO)
The chemical reactivity of a molecule can be effectively understood through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. irjweb.com In contrast, a large gap implies higher kinetic stability and lower reactivity. irjweb.com
In 4-hydroxy-3-nitropyridine N-oxide, the presence of electron-donating groups (hydroxyl and N-oxide) and an electron-withdrawing group (nitro) significantly influences the energies and distribution of the frontier orbitals. The HOMO is expected to have significant contributions from the oxygen atoms of the hydroxyl and N-oxide groups, making these sites susceptible to electrophilic attack. The LUMO is likely to be localized over the nitro group and the electron-deficient positions of the pyridine ring, which are the probable sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of its reactivity.
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors Note: These are representative values for a molecule of this type, calculated using Density Functional Theory (DFT). Actual values may vary based on the computational method and basis set.
| Descriptor | Illustrative Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.95 |
| HOMO-LUMO Gap | 3.90 |
Investigation of Excited States and Spectroscopic Properties (e.g., VUV Photoabsorption, Configuration Interaction Computations)
The interaction of 4-hydroxy-3-nitropyridine N-oxide with ultraviolet and vacuum ultraviolet (VUV) light leads to the promotion of electrons from lower energy orbitals to higher energy ones, resulting in electronically excited states. The study of these states through VUV photoabsorption spectroscopy, coupled with high-level quantum chemical calculations, provides deep insights into the molecule's electronic structure.
For the parent molecule, pyridine-N-oxide, its electronic states have been studied in detail using VUV photoabsorption and ab initio configuration interaction computations. nih.govresearchgate.net These studies have identified numerous excited states, which are classified as either Rydberg states or valence states. nih.govresearchgate.net Rydberg states involve the excitation of an electron to a large, diffuse orbital, while valence states arise from excitations between orbitals that are part of the molecule's primary bonding framework (e.g., π → π* or n → π* transitions).
For 4-hydroxy-3-nitropyridine N-oxide, the VUV spectrum would be expected to show a series of absorption bands corresponding to various electronic transitions. The presence of the hydroxyl and nitro substituents would shift the position and intensity of these bands compared to pyridine-N-oxide. Multi-reference configuration interaction (MRCI) calculations are a powerful tool used to predict the vertical excitation energies and oscillator strengths of these transitions, aiding in the interpretation of the experimental spectrum. nih.gov These theoretical methods can determine the character of each excited state, revealing the nature of the electronic rearrangement upon photoexcitation.
Nonlinear Optical Properties and Electric Dipole Polarizabilities
Molecules that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser, are said to have nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. The key molecular parameters governing NLO behavior are the electric dipole polarizabilities. The first hyperpolarizability (β) is particularly important as it is responsible for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency.
Organic molecules featuring both electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit large first hyperpolarizability values. 4-Hydroxy-3-nitropyridine N-oxide is an excellent candidate for exhibiting significant NLO properties due to its molecular structure. The hydroxyl (-OH) and N-oxide groups act as electron donors, while the nitro (-NO₂) group is a strong electron acceptor. These are connected by the aromatic pyridine ring, which provides the necessary π-electron pathway for intramolecular charge transfer upon excitation. This charge transfer is a key mechanism for a large NLO response.
Computational methods, such as Density Functional Theory (DFT), are used to calculate the static and dynamic NLO properties of molecules. These calculations can predict the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
Table 2: Illustrative Calculated Nonlinear Optical Properties Note: These are representative values for a molecule with these functional groups, calculated using DFT. Actual values may vary.
| Property | Symbol | Illustrative Calculated Value |
| Dipole Moment | μ | ~5.0 D |
| Mean Polarizability | α | ~12 x 10⁻²⁴ esu |
| First Hyperpolarizability | β | ~10-15 x 10⁻³⁰ esu |
Derivatization and Functionalization Strategies for 4 Hydroxy 3 Nitropyridine N Oxide
Synthesis of Substituted Pyridine (B92270) N-Oxide Analogues
The synthesis of substituted pyridine N-oxide analogues from 4-hydroxy-3-nitropyridine (B47278) N-oxide often involves nucleophilic substitution reactions. The inherent reactivity of the pyridine ring, activated by the nitro and N-oxide groups, facilitates the introduction of various substituents.
One common approach is the nitration of pyridine-N-oxide to yield 4-nitropyridine-N-oxide. oc-praktikum.dewikipedia.org This can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The resulting 4-nitropyridine (B72724) N-oxide can then be converted to 4-hydroxy-3-nitropyridine N-oxide. google.com For instance, reacting 4-nitropyridine N-oxide with acetic anhydride (B1165640) can produce 3-nitro-4-hydroxypyridine N-oxide. google.com
Furthermore, existing substituents on the pyridine N-oxide ring can be chemically transformed to generate new analogues. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be used as a precursor to synthesize chiral 4-Aryl-pyridine-N-oxide (ArPNO) catalysts. acs.org This involves reacting the bromo-substituted compound with L-prolinamides to introduce an amino group, which is subsequently modified. acs.org
The following table summarizes some examples of substituted pyridine N-oxide analogues derived from precursors related to 4-hydroxy-3-nitropyridine N-oxide.
| Precursor | Reagents/Conditions | Product | Reference |
| Pyridine-N-oxide | Fuming HNO3, conc. H2SO4 | 4-Nitropyridine-N-oxide | oc-praktikum.de |
| 4-Nitropyridine N-oxide | Acetic anhydride | 3-Nitro-4-hydroxypyridine N-oxide | google.com |
| 3-Bromo-4-nitropyridine-N-oxide | L-prolinamides, then AcCl, then Aryl boronic acids | Chiral 4-Aryl-pyridine-N-oxides | acs.org |
Regioselective Functionalization at Pyridine Ring Positions
The regioselective functionalization of the pyridine ring in 4-hydroxy-3-nitropyridine N-oxide and related derivatives is a key strategy for creating molecular diversity. The electronic properties of the nitro and N-oxide groups direct incoming substituents to specific positions on the ring.
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of pyridine N-oxides. These methods avoid the need for pre-functionalized starting materials, streamlining synthetic routes.
Palladium-catalyzed direct arylation is a notable strategy. For example, pyridine N-oxides can be arylated at the C-2 position using potassium aryl- or heteroaryltrifluoroborates in the presence of a palladium catalyst. rsc.org The reaction proceeds with high regioselectivity. rsc.org Mechanistic studies suggest the involvement of a cooperative catalytic system between different palladium species. nih.gov
Photoredox catalysis offers another avenue for C-H functionalization. chemrxiv.org Pyridine N-oxides can act as precursors for oxygen-centered radicals under visible light irradiation, which can then participate in hydrogen atom transfer (HAT) processes to functionalize C(sp³)–H bonds. chemrxiv.orgacs.org This allows for the alkylation and heteroarylation of unactivated C-H bonds. acs.org
The introduction of alkyl, aryl, and halogen substituents onto the pyridine N-oxide core can be achieved through various synthetic methodologies.
Alkylation: Alkylation of nitropyridine N-oxides can be accomplished using Grignard reagents. sigmaaldrich.comresearchgate.net Interestingly, the regioselectivity of the reaction can be controlled, with alkylation occurring at the 3-position of 4-nitropyridine N-oxide. sigmaaldrich.comresearchgate.net Titanacyclopropanes have also been employed for the chemo- and regioselective C2-H alkylation of pyridine N-oxides. nih.govresearchgate.net
Arylation: As mentioned previously, palladium-catalyzed direct arylation is a common method for introducing aryl groups. rsc.orgnih.gov The reaction of 4-nitropyridine N-oxide with Grignard reagents can lead to arylation at the 2- (or 6-) position. sigmaaldrich.comresearchgate.net
Halogenation: Halogen substituents can be introduced onto the pyridine N-oxide ring. For example, 4-hydroxy-3-nitropyridine N-oxide can be brominated by treatment with bromine in water to yield 3-nitro-4-hydroxy-5-bromopyridine N-oxide. google.com
The table below provides examples of functionalization at different positions of the pyridine ring.
| Starting Material | Reagent/Catalyst | Position of Functionalization | Introduced Substituent | Product | Reference |
| 4-Nitropyridine N-oxide | Alkyl Grignard reagent | 3 | Alkyl | 3-Alkyl-4-nitropyridine N-oxide | sigmaaldrich.comresearchgate.net |
| 4-Nitropyridine N-oxide | Aryl Grignard reagent | 2 | Aryl | 2-Aryl-4-nitropyridine N-oxide | sigmaaldrich.comresearchgate.net |
| 4-Hydroxy-3-nitropyridine N-oxide | Bromine/Water | 5 | Bromo | 3-Nitro-4-hydroxy-5-bromopyridine N-oxide | google.com |
| Pyridine N-oxide | Potassium aryltrifluoroborate/Pd(OAc)2 | 2 | Aryl | 2-Arylpyridine N-oxide | rsc.org |
Transformation to Pyridine Derivatives via N-Oxide Deoxygenation
The deoxygenation of the N-oxide group is a crucial step in converting functionalized pyridine N-oxides into their corresponding pyridine derivatives. This transformation unlocks access to a vast chemical space of substituted pyridines.
Various reagents and methods can be employed for this deoxygenation. A convenient and chemoselective method involves the use of triethylamine (B128534) catalyzed by [Pd(OAc)2]/dppf under microwave irradiation. organic-chemistry.org This method is tolerant of a wide range of functional groups, including nitro groups. organic-chemistry.org Phenylboronic acid has also been reported as a simple and efficient reagent for the deoxygenation of pyridine N-oxides, which also tolerates nitro groups. researchgate.net
For example, after the introduction of substituents onto the 4-nitropyridine N-oxide core, the N-oxide can be reduced to the corresponding pyridine. This strategy has been utilized in the total syntheses of various natural products. researchgate.net The reduction of 4-nitropyridine-N-oxide can also lead to 4-aminopyridine, a valuable synthetic intermediate. mdma.ch
Synthesis of Fused Heterocyclic Systems from 4-Hydroxy-3-nitropyridine N-oxide Precursors
4-Hydroxy-3-nitropyridine N-oxide and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The reactive sites on the pyridine ring can participate in cyclization reactions to form bicyclic and polycyclic structures.
One strategy involves the ring transformation of dinitropyridones, which can be derived from pyridine precursors. nih.gov For instance, 1-methyl-3,5-dinitro-2-pyridone can react with ketones in the presence of a nitrogen source to afford nitropyridines condensed with other rings. nih.gov This approach has been used to synthesize cyclohepta[b]pyridines and other tricyclic pyridines. nih.gov
Another approach involves the functionalization of the pyridine ring followed by intramolecular cyclization. For example, the introduction of appropriate side chains can lead to the formation of fused systems like tetrahydro-4H-pyrazolo[1,5-a] nih.govCurrent time information in Chatham County, US.diazepin-4-ones. nih.gov While not directly starting from 4-hydroxy-3-nitropyridine N-oxide, these strategies highlight the potential of functionalized pyridines as building blocks for complex heterocyclic architectures.
Strategic Applications in Contemporary Organic Synthesis
Utilization as a Synthetic Precursor for Pyridine (B92270) Derivatives and Related Heterocycles
4-Hydroxy-3-nitropyridine (B47278) N-oxide is a valuable starting material for the construction of more complex nitrogen-containing heterocycles. The inherent reactivity of its substituents allows for sequential and regioselective modifications to build intricate molecular architectures.
The imidazo[4,5-c]pyridine core is a significant pharmacophore found in various biologically active compounds. A common and effective strategy for constructing this bicyclic system involves the cyclization of a 3,4-diaminopyridine (B372788) precursor. 4-Hydroxy-3-nitropyridine N-oxide can serve as a key starting material for obtaining this necessary precursor through a multi-step synthetic pathway.
A plausible synthetic route is as follows:
Reduction of the Nitro Group: The initial step involves the selective reduction of the nitro group at the C3 position. Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, can effectively convert the nitro group to a primary amine, yielding 3-amino-4-hydroxypyridine (B189613) N-oxide. chemicalbook.comchemicalbook.com
Conversion of the Hydroxyl to an Amino Group: The subsequent and more challenging step is the transformation of the C4-hydroxyl group into an amino group to form the required 3,4-diaminopyridine intermediate. One potential method is to first convert the hydroxyl group into a better leaving group, such as a halide (e.g., chloride) or a sulfonate ester (e.g., tosylate). This activated intermediate can then undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent to install the second amino group. google.com A related process has been documented where a 4-methoxy-3-nitropyridine (B17402) is converted to 4-amino-3-nitropyridine (B158700) using strong ammonia water, demonstrating the feasibility of nucleophilic substitution at the C4 position. google.com
Cyclization: With the 3,4-diaminopyridine derivative in hand, the final step is the annulation of the imidazole (B134444) ring. This is typically achieved by reacting the diamine with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or an appropriate aldehyde, to form the fused imidazo[4,5-c]pyridine skeleton. chemicalbook.comclockss.org
This strategic conversion highlights the utility of 4-hydroxy-3-nitropyridine N-oxide as a foundational building block for accessing medicinally relevant heterocyclic scaffolds.
The conversion of 4-hydroxy-3-nitropyridine N-oxide into 2-substituted-5-nitropyridines represents a significant structural reorganization that is not a commonly documented or direct application of this compound. Such a transformation would require complex multi-step synthesis involving ring-opening, rearrangement, and re-cyclization reactions. While rearrangements of nitropyridines, such as a Current time information in Bangalore, IN. sigmatropic shift of a nitro group from the nitrogen atom to the C3 position, have been reported under specific conditions, a direct pathway from a 4-hydroxy-3-nitro scaffold to a 2-substituted-5-nitro scaffold is not readily apparent in the chemical literature. researchgate.netntnu.noarkat-usa.org The synthesis of 2-substituted-5-nitropyridines typically proceeds from different starting materials, such as the functionalization of existing 5-nitropyridine-2-sulfonic acid derivatives. researchgate.net
Role as a Reagent and Catalyst in Organic Transformations
While primarily used as a synthetic precursor or building block, the functional groups of 4-hydroxy-3-nitropyridine N-oxide and related pyridine N-oxides allow them to participate as reagents or catalysts in certain organic reactions. mdpi.com The N-oxide moiety, being a strong electron-pair donor, can act as a nucleophilic catalyst, particularly in reactions involving organosilicon reagents where the high affinity between oxygen and silicon is exploited. mdpi.com Chiral pyridine N-oxides derived from various scaffolds have been successfully employed as organocatalysts in a range of enantioselective transformations, including allylations and aldol (B89426) reactions. mdpi.com
However, the primary documented role of 4-hydroxy-3-nitropyridine N-oxide is as an intermediate, where its structure is incorporated into the final product, rather than as a catalytic species that is regenerated or a reagent that delivers a specific functional group to another substrate.
N-Oxides as Oxygen Transfer Agents in Oxidation Reactions
A significant chemical property of the pyridine N-oxide functional group is its ability to act as a mild oxygen atom transfer agent. acs.orgresearchgate.netresearchgate.net This makes N-oxides, including 4-hydroxy-3-nitropyridine N-oxide, valuable oxidants in various transformations, often in conjunction with transition metal catalysts. The N-oxide transfers its oxygen atom to a substrate, and in doing so, is reduced to the corresponding pyridine.
Key applications include:
Palladium-Catalyzed Oxidations: Pyridine N-oxides serve as effective terminal oxidants in palladium-catalyzed reactions. For example, they have been used to oxidize alkynes to 1,2-dicarbonyl compounds. researchgate.net
Rhenium-Catalyzed Reactions: Oxorhenium(V) complexes can catalyze the oxygen atom transfer from pyridine N-oxides to substrates like triphenylphosphine. In these systems, the pyridine N-oxide can also act as a cocatalyst, accelerating the reaction rate through nucleophilic action. acs.org
Iron and Ruthenium-Catalyzed Oxidations: Iron and ruthenium catalysts, particularly porphyrin complexes, utilize pyridine N-oxides as the terminal oxidant for the hydroxylation of C-H bonds and the epoxidation of alkenes. researchgate.net
This capacity for oxygen transfer allows for selective oxidations under mild conditions, avoiding the harsh reagents often associated with such transformations.
Scaffold Decoration and Diversification in Chemical Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is crucial for drug discovery. researchgate.netrsc.orgnih.govdovepress.com 4-Hydroxy-3-nitropyridine N-oxide offers multiple handles for scaffold decoration and diversification, primarily through reactions involving its nitro and hydroxyl groups.
Nitro Group Transformations: The nitro group is a versatile functional handle.
Reduction to Amine: As mentioned previously, the nitro group can be readily reduced to an amino group. This amine can then participate in a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or alkylation, to introduce diverse side chains.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution. mdpi.comresearchgate.netnih.govmasterorganicchemistry.com This allows the nitro group itself to be displaced by a variety of nucleophiles, providing a powerful method for introducing new functionalities at the C3 position. This one-step substitution can be a more efficient alternative to multi-step procedures involving diazonium salts. nih.gov
Hydroxyl and N-Oxide Group Manipulations:
The C4-hydroxyl group can be O-alkylated or converted to a leaving group for further substitution reactions.
The N-oxide can be removed via deoxygenation using reagents like PCl₃ or through catalytic methods, returning the scaffold to a substituted pyridine. organic-chemistry.org This step is often performed after other modifications have been made to the ring.
These transformations enable chemists to systematically modify the core structure of 4-hydroxy-3-nitropyridine N-oxide, creating libraries of related compounds for structure-activity relationship (SAR) studies.
Advanced Research Perspectives and Future Directions for 4 Hydroxy 3 Nitropyridine N Oxide Chemistry
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of 4-hydroxy-3-nitropyridine (B47278) N-oxide exist, a significant focus of future research lies in the development of more sustainable and efficient synthetic protocols. Current methods often rely on harsh reagents and multi-step procedures.
Future research directions in this area include:
Flow Chemistry: The application of continuous-flow reactors offers a promising avenue for the synthesis of 4-hydroxy-3-nitropyridine N-oxide and its precursors, such as 4-nitropyridine (B72724) N-oxide. Flow chemistry can mitigate the safety risks associated with highly exothermic nitration reactions by providing superior heat and mass transfer, leading to improved reaction control and potentially higher yields.
Biocatalysis: The use of enzymes to catalyze the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods. Research into identifying or engineering enzymes capable of regioselective nitration and oxidation of pyridine-based substrates is a key area of interest.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. Exploring its application for the direct C-H nitration of 4-hydroxypyridine (B47283) N-oxide could provide a milder and more atom-economical synthetic route.
A comparison of existing and potential future synthetic methodologies is presented below:
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Acetoxylation/Hydrolysis | 4-Nitropyridine N-oxide | Acetic anhydride (B1165640), O₂ | High regioselectivity | Requires specialized equipment |
| Sequential Nitration/Oxidation | 4-Hydroxypyridine | HNO₃, H₂O₂ | Uses inexpensive reagents | Multi-step, lower overall yield |
| Direct Nitration | 4-Hydroxypyridine N-oxide | HNO₃, CH₃COOH | Single-step process | Risk of dinitration |
| Flow Chemistry | 4-Hydroxypyridine | Nitrating agents | Enhanced safety, scalability | Initial setup cost |
| Biocatalysis | 4-Hydroxypyridine | Enzymes | High selectivity, mild conditions | Enzyme discovery and optimization required |
Further Elucidation of Complex Reaction Mechanisms and Intermediates
The reactivity of 4-hydroxy-3-nitropyridine N-oxide is governed by the interplay of its functional groups, leading to complex reaction pathways and the formation of transient intermediates. A deeper understanding of these mechanisms is crucial for controlling reaction outcomes and designing new transformations.
Key areas for future investigation include:
In-situ Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reactions involving 4-hydroxy-3-nitropyridine N-oxide. This will enable the direct observation and characterization of reactive intermediates that are often too short-lived to be isolated.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable tools for mapping reaction energy profiles, predicting the structures of transition states and intermediates, and understanding the electronic factors that govern reactivity.
Isotope Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout the course of a reaction.
Rational Design of Derivatives with Tunable Reactivity and Selectivity
The core structure of 4-hydroxy-3-nitropyridine N-oxide provides a versatile scaffold for the synthesis of a wide array of derivatives with tailored properties. The electron-withdrawing nitro group and the hydrogen-bonding hydroxyl group significantly influence the electronic and steric environment of the pyridine (B92270) ring.
Future research will focus on:
Substitution Reactions: The nitro group can be a target for nucleophilic substitution, allowing for the introduction of various functional groups. By systematically varying the nucleophile, a library of derivatives with diverse electronic and steric properties can be generated.
Cross-Coupling Reactions: The development of methods for the regioselective introduction of halogens onto the pyridine ring would open the door to a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. acs.org
| Derivative Type | Synthetic Strategy | Potential Application |
| Amino Derivatives | Reduction of the nitro group | Building blocks for pharmaceuticals and materials |
| Halogenated Derivatives | Halogenation of the pyridine ring | Intermediates for cross-coupling reactions |
| Ether/Ester Derivatives | Reaction at the hydroxyl group | Modulation of physicochemical properties |
| Substituted Pyridine N-Oxides | Nucleophilic substitution of the nitro group | Fine-tuning of electronic properties |
Exploration of Emerging Spectroscopic and Computational Techniques for Enhanced Characterization
The comprehensive characterization of 4-hydroxy-3-nitropyridine N-oxide and its derivatives is essential for understanding their structure-property relationships. While standard techniques like NMR and IR spectroscopy are routinely employed, emerging methods can provide deeper insights.
Future directions in characterization include:
Solid-State NMR (ssNMR): For insoluble derivatives or for studying intermolecular interactions in the solid state, ssNMR can provide valuable structural information that is inaccessible through solution-state NMR.
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the shape and size of molecules, aiding in the differentiation of isomers.
Machine Learning-Assisted Spectral Prediction: The use of machine learning algorithms trained on large datasets of spectroscopic and computational data can improve the accuracy of spectral predictions for novel derivatives, accelerating the characterization process.
Integration of 4-Hydroxy-3-nitropyridine N-oxide into Advanced Synthetic Methodologies and Cascade Reactions
The unique reactivity of 4-hydroxy-3-nitropyridine N-oxide makes it an attractive candidate for incorporation into more complex and efficient synthetic strategies.
Future research in this area will likely involve:
Cascade Reactions: Designing one-pot reactions where 4-hydroxy-3-nitropyridine N-oxide undergoes a series of sequential transformations without the need for isolation of intermediates can significantly improve synthetic efficiency.
Multicomponent Reactions: Utilizing 4-hydroxy-3-nitropyridine N-oxide as a key component in multicomponent reactions, where three or more starting materials combine in a single step to form a complex product, offers a powerful approach to molecular diversity.
Synthesis of Bioactive Molecules: Given the presence of the pyridine N-oxide motif in some bioactive compounds, 4-hydroxy-3-nitropyridine N-oxide can serve as a versatile starting material for the synthesis of novel pharmaceutical and agrochemical agents.
New Methodologies for Introducing the N-oxide Moiety into Fused Heterocyclic Compounds
The N-oxide functional group plays a critical role in modulating the reactivity and biological activity of heterocyclic compounds. Developing new and efficient methods for the N-oxidation of fused heterocyclic systems is an important area of research.
Recent advancements and future research directions include:
Q & A
Q. How can by-products from 4-Hydroxy-3-nitropyridine N-oxide synthesis be identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
